Levo Mepromazine-d3
CAS No.:
Cat. No.: VC0207067
Molecular Formula: C₁₉H₂₁D₃N₂OS
Molecular Weight: 331.49
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₂₁D₃N₂OS |
|---|---|
| Molecular Weight | 331.49 |
Introduction
Chemical Properties and Structural Overview
Molecular Structure
Levo Mepromazine-d3 is characterized by the molecular formula and has a molecular weight of 331.49 g/mol . The compound consists of a phenothiazine core structure substituted with a methoxy group and a trimethylaminopropyl side chain. The deuterium atoms replace three hydrogen atoms in the molecule, providing isotopic labeling for analytical purposes.
Physical Properties
The compound exists as a solid at room temperature and has a melting point ranging from 123 to 125°C . It is soluble in organic solvents such as methanol and dichloromethane, which are commonly used for chromatographic analyses.
Stability
Levo Mepromazine-d3 exhibits high chemical stability under standard laboratory conditions but requires storage at -20°C to prevent degradation . Its isotopic labeling ensures minimal isotopic exchange during analytical procedures, making it an ideal standard for mass spectrometry.
Synthesis and Isotopic Labeling
Synthetic Pathway
The synthesis of Levo Mepromazine-d3 involves the incorporation of deuterium atoms into the molecular structure of Levomepromazine. Deuterium labeling is typically achieved through catalytic exchange reactions or deuterated precursors during synthesis. The process ensures high isotopic purity (>95% as determined by HPLC) .
Quality Control
The purity and isotopic enrichment of Levo Mepromazine-d3 are verified using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These analyses confirm the presence of deuterium atoms and the absence of impurities that could interfere with its application as a standard.
Pharmacological Profile
Mechanism of Action
Levomepromazine, the parent compound of Levo Mepromazine-d3, acts as an antagonist at multiple neurotransmitter receptors, including dopamine (D1-D4), serotonin (5-HT2), histamine (H1), alpha-adrenergic (α1/α2), and muscarinic acetylcholine receptors . This broad receptor binding profile contributes to its efficacy in treating schizophrenia, psychosis, nausea, insomnia, and agitation.
Metabolism
Levomepromazine undergoes extensive hepatic metabolism to form several active metabolites, including N-desmethyl levomepromazine and levomepromazine sulfoxide . These metabolites exhibit pharmacological activity and are quantified using Levo Mepromazine-d3 as an internal standard in analytical studies.
Pharmacokinetics
Levomepromazine demonstrates high oral bioavailability with maximum serum concentrations achieved within 2-3 hours post-administration . The compound has a long half-life (15-30 hours) and is eliminated primarily through renal excretion.
Analytical Applications
Role in Mass Spectrometry
Levo Mepromazine-d3 serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Levomepromazine in biological matrices such as blood, plasma, and serum . Its isotopic labeling ensures accurate quantification by compensating for matrix effects during analysis.
Validation Studies
The use of Levo Mepromazine-d3 has been validated in multi-analyte LC-MS/MS approaches for therapeutic drug monitoring . These studies demonstrate its reliability in achieving high accuracy and precision across various concentration ranges.
Method Development
Analytical methods incorporating Levo Mepromazine-d3 have been developed to quantify neuroleptics alongside other psychotropic drugs . These methods utilize advanced mass spectrometry technologies such as Orbitrap and triple quadrupole systems to achieve sensitive detection.
Clinical Relevance
Therapeutic Drug Monitoring
Levo Mepromazine-d3 enables precise measurement of Levomepromazine levels in patients undergoing treatment for schizophrenia or other psychotic disorders . This facilitates dose optimization and minimizes adverse effects associated with neuroleptic therapy.
Research Applications
The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Levomepromazine . These studies provide insights into its therapeutic efficacy and safety profile.
Data Tables
Table 1: Chemical Properties of Levo Mepromazine-d3
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.49 g/mol |
| Melting Point | 123-125°C |
| Purity | >95% (HPLC) |
| Storage Conditions | -20°C |
Table 2: Pharmacokinetic Parameters of Levomepromazine
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Tmax | 2-3 hours |
| Half-life | 15-30 hours |
| Volume of Distribution | 29.8 l/kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume